Hydroxylammonium hydrogensulphate

Description

Properties

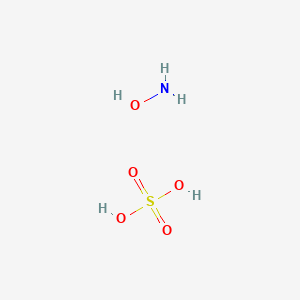

IUPAC Name |

hydroxylamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO.H2O4S/c1-2;1-5(2,3)4/h2H,1H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPHCVPFHOVZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064928 | |

| Record name | Hydroxylammonium hydrogensulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE-TO-BROWN HYGROSCOPIC CRYSTALS. | |

| Record name | HYDROXYLAMINE HYDROSULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0897 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: good | |

| Record name | HYDROXYLAMINE HYDROSULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0897 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.9 | |

| Record name | HYDROXYLAMINE HYDROSULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0897 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10046-00-1, 10039-54-0 | |

| Record name | Hydroxylamine hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10046-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10039-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010046001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylammonium hydrogensulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylammonium hydrogensulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAMINE HYDROSULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0897 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Preparative Routes for Hydroxylammonium Hydrogensulphate

Classical Synthesis Approaches

The traditional methods for preparing hydroxylammonium hydrogensulphate are based on fundamental chemical reactions, including acid-base neutralization, electrochemical reduction, and redox reactions involving nitrous acid derivatives.

Acid-Base Neutralization Reactions of Hydroxylamine (B1172632) with Sulfuric Acid

The most direct method for the synthesis of hydroxylammonium hydrogensulphate is the acid-base reaction between hydroxylamine (NH₂OH) and sulfuric acid (H₂SO₄). researchgate.net In this reaction, the basic hydroxylamine reacts with the strong acid to form the corresponding salt. The stoichiometry of the reaction is crucial, as two moles of hydroxylamine react with one mole of sulfuric acid to yield one mole of hydroxylammonium sulphate. researchgate.net

The reaction is typically carried out in an aqueous solution. researchgate.net The chemical equation for this neutralization is:

2NH₂OH(aq) + H₂SO₄(aq) → (NH₃OH)₂SO₄(aq)

This method is straightforward and is often used when hydroxylamine is available as a starting material. The resulting product, hydroxylammonium sulphate, is a stable, crystalline solid that is more easily handled than pure, explosive hydroxylamine. researchgate.net

Electrolytic Reduction Methods

HNO₃ + 3H₂ → NH₂OH + 2H₂O rsc.orgresearchgate.net

In this process, a lead cathode is often employed. researchgate.net The yield for this electrochemical route can range between 50% and 80%. researchgate.net The process involves passing an electric current through a solution of nitric acid and sulfuric acid, leading to the formation of hydroxylamine at the cathode. rsc.org This method offers a pathway to hydroxylammonium sulphate from readily available starting materials. More recent developments in electrochemical synthesis focus on the reduction of species like nitrate (B79036) and nitrite (B80452), although challenges remain in preventing over-reduction to ammonia (B1221849). masterorganicchemistry.comucla.eduwikipedia.org

Reduction of Nitrous Acid or Nitrites with Bisulfite

A historically significant and industrially relevant method for producing hydroxylamine, which is then converted to hydroxylammonium sulphate, is the Raschig process. researchgate.netunive.it This process involves the reduction of a nitrite, such as sodium nitrite or ammonium (B1175870) nitrite, with bisulfite (HSO₃⁻) and sulfur dioxide (SO₂) in an aqueous solution at low temperatures, typically around 0°C. researchgate.netresearchgate.netchemistnotes.com

The reaction proceeds in several steps. Initially, nitrous acid or a nitrite salt reacts with bisulfite to form a hydroxylamido-N,N-disulfonate anion. rsc.org For example, with nitrous acid and bisulfite, the reaction is:

HNO₂ + 2HSO₃⁻ → HON(SO₃)₂²⁻ + H₂O rsc.org

This intermediate, hydroxylamine disulfonate, is then hydrolyzed by heating, usually in the presence of an acid, to yield hydroxylammonium sulphate. researchgate.netunive.it The hydrolysis step breaks down the disulfonate to form the hydroxylammonium cation and sulphate anions. rsc.org

2HON(SO₃)₂²⁻ + 4H₂O → (NH₃OH)₂SO₄ + 2HSO₄⁻ researchgate.net

This method has been a cornerstone of industrial hydroxylamine production for many years. researchgate.netciac.jl.cn

Advanced and Industrial Scale Synthesis Pathways

Modern industrial synthesis of hydroxylammonium hydrogensulphate often employs more complex, integrated processes designed for high-volume production, frequently linked to the synthesis of other important chemicals like caprolactam.

Hydrolysis of Cyclohexanone (B45756) Oxime for Hydroxylammonium Hydrogensulphate Production

An important industrial route to hydroxylammonium hydrogensulphate is the hydrolysis of cyclohexanone oxime. researchgate.net This reaction is essentially the reverse of the oxime formation from cyclohexanone and hydroxylamine. The hydrolysis is acid-catalyzed, typically using sulfuric acid, and yields cyclohexanone and hydroxylammonium sulphate. researchgate.netwikipedia.org

This process is economically significant because cyclohexanone oxime is a key intermediate in the production of caprolactam, the monomer for Nylon 6. wikipedia.orgwikipedia.org The hydrolysis allows for the recovery of hydroxylamine values from process streams. While the Beckmann rearrangement of cyclohexanone oxime to caprolactam is the primary desired reaction in that industry, the competing hydrolysis reaction provides a source for hydroxylammonium sulphate. ucla.eduwikipedia.orgchemistnotes.com

Research has focused on optimizing the hydrolysis of cyclohexanone oxime to improve the yield of hydroxylammonium sulphate. researchgate.netresearchgate.netdaneshyari.com This reaction is endothermic, meaning higher temperatures favor the synthesis of the desired product. researchgate.netdaneshyari.com

The efficiency and yield of hydroxylammonium hydrogensulphate production via the hydrolysis of cyclohexanone oxime are significantly influenced by the molar ratios of the reactants and their concentrations. researchgate.net Studies have systematically investigated these parameters to find optimal conditions.

The molar ratio between cyclohexanone oxime and the acid catalyst (sulfuric acid) is a critical factor. Research indicates that varying this ratio directly impacts the conversion rate of the oxime. researchgate.netresearchgate.net Similarly, the concentration of the reactants in the aqueous solution plays a vital role. researchgate.net

One study investigated the effects of the molar ratio of cyclohexanone oxime to sulfuric acid, reactant concentrations, and temperature on the hydrolysis reaction. The results showed that under optimal conditions, a conversion of cyclohexanone oxime of over 30% could be achieved with high selectivity for cyclohexanone and hydroxylamine sulfate (B86663). researchgate.netresearchgate.netdaneshyari.com Another approach using an acidic ionic liquid as a catalyst demonstrated that the molar ratio of cyclohexanone oxime to the ionic liquid catalyst, as well as the ratio of deionized water to the catalyst, were key parameters, with near-complete conversion of the oxime being possible under certain conditions. google.com

The following interactive table summarizes findings on the influence of reaction conditions on the hydrolysis of cyclohexanone oxime.

| Parameter | Condition | Outcome | Reference |

| Catalyst | Acidic Ionic Liquid | Cyclohexanone oxime conversion can reach nearly 100%. | google.com |

| Molar Ratio (Oxime:Catalyst) | 1:2 to 1:5.4 (Ionic Liquid) | Favorable for high conversion. | google.com |

| Temperature | 60°C | Optimized condition for hydrolysis with a specific supported ionic liquid catalyst, yielding 38.41% conversion. | researchgate.net |

| Temperature | Higher Temperature | Favors the endothermic hydrolysis reaction, increasing the yield of hydroxylamine sulfate. | researchgate.netdaneshyari.com |

| Reactant Concentration | Optimized concentrations | Can lead to over 30% conversion of cyclohexanone oxime. | researchgate.netresearchgate.net |

These findings highlight the importance of carefully controlling reactant ratios and concentrations to maximize the production of hydroxylammonium hydrogensulphate from cyclohexanone oxime.

Optimization of Reaction Temperature and Duration

The synthesis of hydroxylammonium salts through the hydrolysis of precursor compounds is significantly influenced by reaction temperature and duration. The optimization of these parameters is crucial for maximizing yield and purity. For instance, in the hydrolysis of hydroxylamine-O-sulfonic acid to form hydroxylammonium hydrogensulphate, the reaction is typically conducted by heating the solution to temperatures ranging from 30°C to 80°C for a period of 1 to 10 hours. google.com

In processes involving the hydrolysis of oximes, such as butanone oxime, in a reactive distillation column, specific temperature control is essential. The reaction temperature is maintained between 85°C and 90°C to facilitate the conversion. patsnap.com This elevated temperature ensures efficient hydrolysis while the distillation setup aids in separating the products.

| Precursor | Temperature Range (°C) | Duration (hours) | Process Notes | Source |

| Hydroxylamine-O-sulfonic acid | 30 - 80 | 1 - 10 | Hydrolysis of the precursor in a diluted sulfuric acid solution. | google.com |

| Butanone Oxime | 85 - 90 | Not specified | Conducted in a reactive distillation tower with a controlled reflux ratio. | patsnap.com |

Role of Catalyst Systems in Oxime Hydrolysis

The hydrolysis of oximes to produce hydroxylammonium salts is a reaction that often requires catalytic intervention to proceed efficiently. Strong Brønsted acids, such as sulfuric acid, play a dual role in this process. They act as a catalyst and, in the case of producing hydroxylammonium hydrogensulphate, also serve as a reactant. nih.gov

Catalytic systems for the related reaction of oxime reduction to hydroxylamines highlight the importance of catalysts in transformations at the N-O bond. Historically, platinum-based heterogeneous catalysts like Adam's catalyst (PtO₂) have been used, requiring stoichiometric amounts of a strong acid. nih.gov More advanced systems include transition-metal-based homogeneous catalysts. nih.gov In the context of oxime hydrolysis, the acid catalyst is understood to activate the oxime substrate through N-protonation, facilitating the nucleophilic attack by water. nih.govnih.gov A technology utilizing a reaction rectifying column for the hydrolysis of butanone oxime also relies on a catalyst-filled reactor to ensure the reaction proceeds to completion. patsnap.com

The Raschig Process and its Chemical Engineering Aspects

The Raschig process is a cornerstone of industrial hydroxylamine production, which is then typically converted to hydroxylammonium sulfate. wikipedia.orgatamanchemicals.com This multi-step chemical engineering process involves the reduction of nitrite with bisulfite. wikipedia.orgatamanchemicals.com

The commercially implemented Raschig process can be outlined in the following key stages:

An ammonium carbonate solution is prepared by reacting ammonia, carbon dioxide, and water. wikipedia.org

This solution then reacts with nitrogen oxides to form an alkaline solution of ammonium nitrite. wikipedia.org

The ammonium nitrite is subsequently converted to hydroxylamine disulfonate using sulfur dioxide. wikipedia.org

Finally, the hydroxylamine disulfonate is hydrolyzed to yield a solution containing hydroxylammonium sulfate. wikipedia.orggoogleapis.com

The resulting technical solution from the Raschig process is a mixture containing not only the desired hydroxylammonium sulfate but also sulfuric acid and ammonium sulfate. googleapis.com The composition of this mixture is critical for subsequent purification steps.

| Component | Equivalent Ratio (relative to Hydroxylammonium Ion) | Source |

| Ammonium Ion | 2.0 - 3.33 | googleapis.com |

| Proton (from H₂SO₄) | 1.0 - 2.0 | googleapis.com |

Preparation of Crystalline Hydroxylammonium Hydrogensulphate from Aqueous Solutions

The isolation of solid, crystalline hydroxylammonium hydrogensulphate from the aqueous solutions produced by methods like the Raschig process or nitric oxide reduction requires carefully controlled crystallization procedures. A significant challenge is the presence of byproducts like ammonium sulfate and residual sulfuric acid, which can interfere with crystallization and affect product purity. google.com

One patented method addresses this by first treating the aqueous solution with a basic ion exchanger to adjust the pH to a range of 3.0 to 4.0. google.com This step is crucial for preparing the solution for concentration. The subsequent steps involve:

Evaporation: The treated hydroxylammonium sulfate solution is concentrated by evaporating water under reduced pressure at temperatures below 100°C. google.com

Crystallization: The concentrated solution is further evaporated to produce a slurry of crystalline hydroxylammonium sulfate. google.com For continuous industrial production, specialized equipment such as evaporator crystallizers (e.g., Oslo crystallizer) is employed. google.com

Isolation: The crystalline product is finally isolated from the mother liquor. google.com

To achieve high purity, a method involving complexometric extraction has also been developed. This process starts with a hydroxylamine sulfate solution which is treated and then subjected to extraction, concentration, cold crystallization, centrifugation, and vacuum drying to yield a product with purity as high as 99.85%. google.com

Green Chemistry Approaches in Hydroxylammonium Hydrogensulphate Synthesis

In response to the drawbacks of traditional methods, such as complex process flows and waste generation, research has focused on developing more environmentally benign and efficient "green" synthetic routes. patsnap.comnih.gov

Development of Low-Energy Preparation Techniques

A key goal of green chemistry is to reduce the energy consumption of chemical processes. The development of low-energy techniques for hydroxylammonium hydrogensulphate synthesis is an active area of research.

One innovative approach is the coupling of electrodialysis with the oxime hydrolysis reaction. nih.gov This method integrates the hydrolysis, protonation, and separation steps into a single triple-chamber electrodialysis stack, enabling a continuous production process under mild conditions. nih.gov This process avoids the high temperatures and pressures associated with some traditional methods. nih.gov

Another technique that operates at room temperature is a reaction-extraction coupling technology. This method synthesizes hydroxylamine sulfate from hydroxylamine hydrochloride and sulfuric acid using a mixed extractant of tributylamine-isopentanol. researchgate.net The entire process is conducted at ambient temperature, significantly lowering the energy footprint of the synthesis. researchgate.net

| Method | Key Parameters | Yield | Source |

| Electrodialysis with Oxime Hydrolysis | Current density: 4.69 × 10⁻² A cm⁻², Oxime conc.: 1.00 mol L⁻¹, Time: 600 min | 67.59% | nih.gov |

| Reaction-Extraction Coupling | Oil-water ratio: 2.5:1, Reactant conc.: 0.6 mol/L, Time: 20 min | 79.3% | researchgate.net |

Utilization of Ionic Liquids for Hydroxylammonium Salt Synthesis

Ionic liquids (ILs) are salts that are liquid at low temperatures (often below 100°C) and are considered green solvents due to their low vapor pressure. The synthesis of hydroxylammonium-based room temperature ionic liquids represents a direct and efficient route to obtaining hydroxylammonium salts. nih.govuum.edu.my

This synthesis is typically achieved through a simple acid-base neutralization reaction. nih.govuum.edu.my In this method, an ethanolamine (B43304) (a type of hydroxylamine derivative) is reacted with an organic acid. nih.govuum.edu.my The reaction is a straightforward proton transfer, which often proceeds smoothly at room temperature, making it an inherently low-energy and atom-economical process, aligning well with the principles of green chemistry.

Mechanistic Studies of Hydroxylammonium Hydrogensulphate Reactivity

Decomposition Pathways and Mechanistic Insights

The decomposition of hydroxylammonium salts is a complex process influenced by factors such as temperature, concentration, and the presence of catalysts. Understanding these pathways is critical for handling and storage.

Thermal Decomposition Mechanisms

The thermal decomposition of hydroxylamine (B1172632) and its salts, including the hydrogensulphate, can be vigorous and exothermic. atamanchemicals.com Studies on aqueous solutions of hydroxylamine show that the onset temperature for decomposition is concentration-dependent, ranging from 143°C to 198°C. nih.gov For solid hydroxylamine sulfate (B86663), decomposition is noted to be exothermic above 138°C, with the potential for explosion upon heating to 170°C. atamanchemicals.com

157NH₂OH(liq) → 61NH₃(gas) + 35N₂(gas) + 12N₂O(gas) + 2NO(gas) + 143H₂O(gas) + H₂(gas) researchgate.net

This complex reaction underscores the significant volume of gas produced during decomposition, which contributes to pressure buildup in closed systems. researchgate.net

Catalysis of Decomposition by Metal Species

The decomposition of hydroxylammonium hydrogensulphate is significantly catalyzed by the presence of metals and their compounds. atamanchemicals.com Various metal surfaces, including stainless steel, carbon steel, and titanium, have been shown to catalyze the decomposition of hydroxylamine solutions. researchgate.net

Research on the related compound hydroxylammonium nitrate (B79036) demonstrated the catalytic effect of various metal oxides on its decomposition. The study compared catalysts made of manganese (Mn), cobalt (Co), copper (Cu), platinum (Pt), and iridium (Ir). mdpi.com Copper, in particular, exhibited the strongest catalytic effect, significantly lowering the decomposition onset temperature. mdpi.com

| Catalyst | Decomposition Onset Temperature (°C) |

|---|---|

| None (Thermal) | 86.0 |

| Mn/honeycomb | 67.8 |

| Pt/honeycomb | 52.9 |

| Ir/honeycomb | 76.9 |

| Cu/honeycomb | 41.0 |

| Co/honeycomb | 74.7 |

Data sourced from: mdpi.com

The data clearly shows that the copper-based catalyst lowered the decomposition temperature by 45.0°C compared to the uncatalyzed thermal decomposition. mdpi.com This pronounced catalytic activity, especially by copper and its alloys, is a critical safety consideration in the design of equipment for storing and handling hydroxylammonium hydrogensulphate. atamanchemicals.com

Role of the N-O Bond in Compound Instability

The inherent instability of hydroxylammonium hydrogensulphate is primarily attributed to the weakness of the nitrogen-oxygen (N-O) single bond within the hydroxylammonium ion. atamanchemicals.com This N-oxyenamine moiety is fundamentally unstable and can decompose even at room temperature under certain conditions. researchgate.net The energy required to break this bond is relatively low, making it the focal point for the initiation of decomposition reactions. Theoretical studies confirm that reactions involving this bond, such as the bimolecular isomerization to ammonia (B1221849) oxide, are among the most energetically favorable decomposition pathways. researchgate.netresearchgate.netnih.govusfq.edu.ec This intrinsic weakness dictates the compound's thermal sensitivity and its reactivity profile.

Organic Transformation Reactions Catalyzed or Mediated by Hydroxylammonium Hydrogensulphate

Despite its instability, hydroxylammonium hydrogensulphate is a valuable reagent in organic synthesis, primarily as a source of the hydroxylamine nucleophile.

Carbonyl Compound Derivatization: Oxime Formation

A principal application of hydroxylammonium hydrogensulphate is in the synthesis of oximes from aldehydes and ketones. atamanchemicals.comgoogle.com This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N-OH functional group of the oxime. wikipedia.orgncert.nic.in

The general reaction can be represented as: R(R')C=O + NH₂OH·½H₂SO₄ → R(R')C=NOH + ½H₂SO₄ + H₂O

This reaction is typically performed in a suitable solvent, and because hydroxylammonium sulfate itself has poor solubility in many organic solvents like methanol (B129727), specific procedures have been developed. google.com One method involves reacting solid hydroxylammonium sulfate with an alcoholic solution of a base to generate a more soluble alcoholic hydroxylamine solution, which is then reacted with the aldehyde or ketone. google.com The reaction is useful for the characterization and purification of carbonyl compounds, as oximes are often crystalline solids. wikipedia.orgncert.nic.in

Conversion of Aldehydes to Nitriles via Oxime Intermediates

The formation of oximes from aldehydes serves as a crucial intermediate step in the synthesis of nitriles. google.comgoogle.com This two-step, one-pot transformation provides a common pathway to convert an aldehyde functional group (-CHO) into a nitrile functional group (-CN). nsf.gov

The process first involves the formation of an aldoxime from the aldehyde using hydroxylamine, as described previously. The subsequent step is the dehydration of this aldoxime intermediate, which eliminates a molecule of water to yield the nitrile. google.com

R-CH=O + NH₂OH·½H₂SO₄ → [R-CH=NOH] → R-CN + H₂O

Various reagents can effect this dehydration. google.com An alternative approach uses hydroxylamine-O-sulfonic acid, a related compound, which reacts with aldehydes to form an oxime-O-sulfonic acid intermediate. This intermediate readily eliminates sulfuric acid to produce the nitrile in high yields. wikipedia.org This method is advantageous as it often proceeds under mild conditions and tolerates a wide array of other functional groups. researchgate.net

| Aldehyde Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | O-phenylhydroxylamine hydrochloride | 4-Methoxybenzonitrile | 99 | nsf.gov |

| Cinnamaldehyde | O-phenylhydroxylamine hydrochloride | Cinnamonitrile | 63 | nsf.gov |

| N-Boc-4-piperidine-acetaldehyde | O-phenylhydroxylamine hydrochloride | N-Boc-4-cyanomethylpiperidine | 60 | nsf.gov |

| Benzaldehyde | Hydroxylamine-O-sulfonic acid | Benzonitrile | 75 | researchgate.net |

This conversion is a valuable synthetic tool, particularly for extending carbon chains and for accessing the versatile chemistry of the nitrile group. chemguide.co.uk

Mechanistic Analysis of Oxime Formation and Dehydration

The dehydration of oximes can lead to the formation of nitriles, particularly when starting from aldoximes. wikipedia.org This process is also typically acid-catalyzed.

Hydroxamic Acid Synthesis from Carboxylic Acid Derivatives

Hydroxamic acids can be synthesized from various carboxylic acid derivatives, including esters, acyl chlorides, and the carboxylic acids themselves, by reaction with hydroxylamine or its salts. nih.govresearchgate.net The direct reaction of esters with hydroxylamine often requires a large excess of the hydroxylamine reagent and is typically carried out in polar solvents. nih.gov The reaction of acyl chlorides with hydroxylamine also yields hydroxamic acids. nih.gov

A common and efficient method involves the activation of carboxylic acids followed by reaction with hydroxylamine. nih.govresearchgate.net Reagents like ethyl chloroformate can be used to activate the carboxylic acid. researchgate.neteurjchem.com This approach allows for the synthesis of a wide range of hydroxamic acids under mild conditions. researchgate.net

| Starting Material | Reagent | Product | Key Features |

| Carboxylic Acid Ester | Hydroxylamine | Hydroxamic Acid | Often requires excess hydroxylamine; proceeds in polar solvents. nih.gov |

| Acyl Chloride | Hydroxylamine | Hydroxamic Acid | A direct conversion method. nih.gov |

| Carboxylic Acid | Ethyl Chloroformate, then Hydroxylamine | Hydroxamic Acid | One-pot synthesis under neutral pH conditions. researchgate.neteurjchem.com |

| Carboxylic Acid | 1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P), then Hydroxylamine | Hydroxamic Acid | T3P acts as an activating agent. |

N-Hydroxyurea Formation from Isocyanates

N-hydroxyureas can be synthesized through the reaction of isocyanates with hydroxylamine. epo.org The reaction involves the nucleophilic addition of the hydroxylamine to the isocyanate. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group.

Alternatively, N-hydroxyureas can be prepared by reacting amines with reagents like 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, followed by deprotection. researchgate.net Another route involves the reaction of ethyl carbamate (B1207046) with hydroxylamine hydrochloride in the presence of a base. orgsyn.org

| Reactants | Product | Method |

| Isocyanate + Hydroxylamine | N-Hydroxyurea | Nucleophilic addition. epo.org |

| Amine + 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate | O-benzyl protected N-hydroxyurea | Subsequent deprotection yields N-hydroxyurea. researchgate.net |

| Ethyl carbamate + Hydroxylamine hydrochloride + Base | N-hydroxyurea | Reaction proceeds over several days at room temperature. orgsyn.org |

Amidoxime Generation from Nitriles

Amidoximes are readily synthesized by the reaction of nitriles with hydroxylamine. nih.govgoogle.com This is a widely used method, often employing hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine (B128534) to generate free hydroxylamine in situ. nih.gov The reaction is typically carried out in an alcohol solvent and may require heating. nih.gov The use of aqueous hydroxylamine solutions can sometimes offer advantages, such as shorter reaction times and no need for an added base. nih.govgoogle.com While the reaction generally produces good yields, the formation of amide by-products can occur, particularly with aromatic nitriles bearing electron-withdrawing groups. rsc.orgrsc.org

| Nitrile Type | Reaction Conditions | Yield | Notes |

| Aromatic Nitriles | Hydroxylamine hydrochloride, base, alcohol solvent, heat | High | Can form amide by-products. nih.govrsc.orgrsc.org |

| Aliphatic Nitriles | Aqueous hydroxylamine | Good | Can be more efficient than using hydroxylamine hydrochloride. nih.gov |

| Various Nitriles | Hydroxylamine, ultrasonic irradiation (solvent-free) | High (70-85%) | Short reaction times. nih.gov |

Beckmann Rearrangement in Amide Synthesis

The Beckmann rearrangement is a classic reaction that converts oximes into substituted amides. masterorganicchemistry.comwikipedia.org The reaction is typically catalyzed by acids, such as sulfuric acid, but a variety of other reagents can also promote the rearrangement. wikipedia.orgnih.gov The process involves the rearrangement of an oxime, which is often formed in situ from a ketone and hydroxylamine. masterorganicchemistry.comresearchgate.net The key step is the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.org

The Beckmann rearrangement of ketoximes is stereospecific, with the migrating group being the one that is anti-periplanar to the leaving group on the nitrogen. wikipedia.org This means that the geometry of the starting oxime dictates which group migrates, thus determining the structure of the resulting amide. For instance, in the rearrangement of acetophenone (B1666503) oximes, the phenyl group migrates exclusively. researchgate.net However, under certain conditions that can cause the oxime geometry to racemize, a mixture of regioisomeric amides can be formed. wikipedia.org

A wide range of catalysts can be employed to facilitate the Beckmann rearrangement. While strong acids like sulfuric acid are traditional catalysts, they can lead to harsh reaction conditions. nih.govnih.gov Milder and more selective catalysts have been developed, including various metal catalysts and acidic ionic liquids. nih.govnih.govnih.gov For example, copper(II) triflate has been shown to catalyze the rearrangement of ketones to amides under mild conditions using hydroxylamine-O-sulfonic acid. nih.gov Acidic ionic liquids, such as N-methyl-imidazolium hydrosulfate, have also been used as both a catalyst and a solvent for the rearrangement, sometimes in conjunction with a co-catalyst like phosphorus pentoxide to improve yields. nih.govnih.gov

| Catalyst System | Substrate | Product | Key Features |

| Cu(OTf)₂ / Hydroxylamine-O-sulfonic acid | Ketones | Secondary Amides | Mild reaction conditions. nih.gov |

| N-methyl-imidazolium hydrosulfate | Ketoximes | Amides | Can act as both catalyst and solvent; yield improved with P₂O₅ co-catalyst. nih.govnih.gov |

| Hg(II) complex | Ketoximes | Amides/Lactams | Functions as a metallic Lewis acid catalyst under mild conditions. researchgate.netnih.govrsc.org |

| Al₂O₃/CH₃SO₃H (AMA) | Aldehydes/Ketones | Amides/Lactams | One-step conversion from carbonyl compounds. researchgate.net |

Formation of Hydroxylamine-O-Sulfonic Acid

Hydroxylammonium hydrogensulphate and its related salt, hydroxylammonium sulfate, are key starting materials for the synthesis of hydroxylamine-O-sulfonic acid (HOSA), a versatile reagent in organic synthesis. atamanchemicals.comwikipedia.orgatamanchemicals.com The formation of HOSA is typically achieved through the reaction of hydroxylammonium sulfate with a strong sulfonating agent. wikipedia.org

Commonly, this involves treating hydroxylammonium sulfate with fuming sulfuric acid (oleum) or chlorosulfuric acid. atamanchemicals.comgoogle.comgoogle.com The industrial process often utilizes the reaction with oleum (B3057394). wikipedia.org The general reaction can be represented as:

(NH₃OH)₂SO₄ + 2SO₃ → 2H₂NOSO₃H + H₂SO₄ wikipedia.org

Several methods have been developed to optimize this synthesis. One process describes reacting solid hydroxylammonium sulfate with oleum at elevated temperatures, around 110°C. google.comgoogle.com Another patented method involves dissolving hydroxylammonium sulfate in sulfuric acid and then adding oleum at a controlled temperature range of 105 to 115°C. google.com The reaction mixture is stirred for several hours before being cooled to allow the hydroxylamine-O-sulfonic acid to crystallize. google.com

An alternative preparation, first detailed in 1925, uses chlorosulfonic acid as the sulfonating agent. wikipedia.orgorgsyn.org While effective, this method can be less desirable due to the higher cost of chlorosulfonic acid and the formation of hydrogen chloride as a byproduct. google.com Regardless of the method, the resulting hydroxylamine-O-sulfonic acid is a white, water-soluble, and hygroscopic solid that exists as a zwitterion (+H₃NOSO₃⁻). wikipedia.org

| Reactant | Reagent | Key Conditions | Product | Reference |

| Hydroxylammonium sulfate | Oleum (fuming sulfuric acid) | Elevated temperatures (e.g., 110°C) | Hydroxylamine-O-sulfonic acid | wikipedia.orggoogle.comgoogle.com |

| Hydroxylammonium sulfate | Chlorosulfonic acid | - | Hydroxylamine-O-sulfonic acid | atamanchemicals.comwikipedia.orgorgsyn.org |

Role in Amination and Deamination Reactions

Hydroxylammonium hydrogensulphate, primarily through its derivative hydroxylamine-O-sulfonic acid (HOSA), plays a significant role in amination and deamination reactions, offering pathways to form and cleave carbon-nitrogen bonds.

Electrophilic and Nucleophilic Amination Mechanisms

Hydroxylamine-O-sulfonic acid (HOSA) is a notable aminating agent due to the dual reactivity of its nitrogen center, which can act as either an electrophile or a nucleophile depending on the reaction conditions. researchgate.netntu.ac.uk

Electrophilic Amination: In neutral or acidic conditions, the nitrogen atom in HOSA is electrophilic. researchgate.net This allows it to react with a wide range of nucleophiles to introduce an amino group (-NH₂). nih.gov This process, known as electrophilic amination, is a powerful tool for C-N bond formation. wiley-vch.de

Amination of Organometallics: HOSA can aminate organometallic compounds. For instance, it reacts with Grignard reagents and diorganozinc reagents, often catalyzed by copper salts, to form amines. wiley-vch.de

Amination of Heteroatoms: The electrophilic nature of HOSA is utilized in the amination of various heteroatoms. It reacts with tertiary amines to yield trisubstituted hydrazinium (B103819) salts and with pyridine (B92270) to form the 1-aminopyridinium salt. wikipedia.org Sulfur compounds like thioethers can be aminated to sulfinimines, and phosphorus compounds such as triphenylphosphine (B44618) are converted to phosphine (B1218219) imides. wikipedia.orgntu.ac.uk

Synthesis of Heterocycles: HOSA is used to synthesize nitrogen-containing heterocycles. For example, N-amination of 1H-benzotriazole with HOSA produces a mixture of 1-aminobenzotriazole (B112013) and 2-aminobenzotriazole. wikipedia.org

Nucleophilic Amination: Under basic conditions, HOSA behaves as a nucleophile. researchgate.net This reactivity is harnessed in reactions with electrophilic substrates.

Reactions with Carbonyls: HOSA reacts nucleophilically with aldehydes and ketones. At room temperature or below, it forms the corresponding oxime-O-sulfonic acids. wikipedia.org

Synthesis of Diaziridines: In the presence of primary amines, HOSA reacts with aldehydes and ketones to form diaziridines. wikipedia.org

The versatility of HOSA allows for a range of amination strategies, including transition-metal-free methods, which are of growing interest to avoid catalyst-related issues. wiley-vch.de

| Reaction Type | HOSA Role | Substrate Examples | Product Examples | Reference |

| Electrophilic Amination | Electrophile | Tertiary amines, Pyridine, Thioethers, Grignard reagents | Hydrazinium salts, 1-Aminopyridinium salt, Sulfinimines, Primary amines | wikipedia.orgntu.ac.ukwiley-vch.de |

| Nucleophilic Amination | Nucleophile | Aldehydes, Ketones | Oxime-O-sulfonic acids, Diaziridines | wikipedia.orgresearchgate.net |

Reductive Deamination Processes

Hydroxylamine-O-sulfonic acid, derived from hydroxylammonium hydrogensulphate, is also a key reagent for reductive deamination, a transformation that involves the net replacement of an amino group with a hydrogen atom (R-NH₂ → R-H). ntu.ac.uk This process effectively reduces the oxidation level of the molecule. ntu.ac.uk

Two primary methods utilizing HOSA for this transformation have been reported:

Indirect Method via Sulfonamide: This approach involves an intermediate sulfonamide derivative. ntu.ac.uk

Direct Method: A more recent and direct route for the conversion has also been developed. ntu.ac.uk

These reductive deamination reactions highlight the synthetic utility of HOSA in modifying molecular structures by removing amino functionalities. ntu.ac.uk

Complexation and Coordination Chemistry

The chemistry of hydroxylammonium hydrogensulphate involves interactions with metal ions, a fundamental aspect of coordination chemistry. nou.edu.ng Coordination compounds are formed by the interaction of a central metal atom or ion (a Lewis acid) with surrounding molecules or anions called ligands (Lewis bases). nou.edu.nggsmu.by

Interactions with Metal Ions

The hydroxylammonium ion ([NH₃OH]⁺) and the hydrogensulphate ion (HSO₄⁻) can both potentially interact with metal ions. The decomposition of hydroxylammonium sulfate is notably catalyzed by certain metals, particularly copper, its alloys, and its salts. atamanchemicals.comatamanchemicals.com This catalytic activity suggests a direct interaction or complex formation between the metal ion and the hydroxylammonium ion, which weakens the already unstable nitrogen-to-oxygen single bond. atamanchemicals.comatamanchemicals.com

While the hydroxylammonium ion itself is not a typical ligand in stable coordination complexes due to its inherent instability, its interactions are significant in the context of its reactivity and decomposition. The broader field of coordination chemistry studies how ligands bind to a central metal to form a coordination sphere. msu.edu The stability and properties of these complexes depend on factors like the nature of the metal ion and the ligand, including its charge and the number of donor atoms (denticity). gsmu.bypsu.edu Ligands with multiple donor atoms, known as chelating agents, generally form more stable complexes. msu.edu

The study of how ions like those derived from hydroxylammonium hydrogensulphate interact with metal centers is crucial for understanding reaction mechanisms, catalytic processes, and the stability of the compound. psu.eduresearchgate.net

Reactions with Sulfur Dioxide

The reaction between hydroxylamine and sulfur dioxide has been a subject of chemical investigation. This reaction can lead to different products depending on the conditions. One potential outcome is the formation of sulphamic acid, while another is ammonium (B1175870) bisulfate. researchgate.net

Studies on the reaction of N-methylhydroxylamine with sulfur dioxide in methanol have shown multiple reaction pathways. researchgate.net One pathway leads to water and N-methylsulphamic acid, while another produces methylammonium (B1206745) hydrogen sulphate. researchgate.net

The preparation of hydroxylamine itself can involve sulfur dioxide. In one established method, sodium hydroxylamine disulfonate is formed by passing sulfur dioxide into a cooled solution of sodium nitrite (B80452) and sodium bisulfite. nii.ac.jp The subsequent hydrolysis of this disulfonate yields hydroxylamine sulfate. nii.ac.jp Optimizing the mole ratios of the reactants (NaNO₂:NaHSO₃:SO₂) is critical for achieving a high yield of hydroxylamine. nii.ac.jp

These reactions demonstrate the complex interplay between hydroxylamine species and sulfur dioxide, leading to various sulfur- and nitrogen-containing compounds.

Advanced Applications in Chemical Synthesis and Materials Science

Precursor Role in Pharmaceutical and Agrochemical Synthesis

Hydroxylammonium hydrogensulphate is a key intermediate in the production of a wide array of pharmaceuticals and agrochemicals. atamanchemicals.comatamanchemicals.com Its utility stems from its ability to introduce the hydroxylamine (B1172632) functionality into organic molecules, a critical step in building the core structures of many bioactive compounds.

The compound is instrumental in the synthesis of various pharmaceutical intermediates, including those for sulfa drugs and vitamins B6 and B12. atamanchemicals.com It is also a precursor for producing a range of isoxazole (B147169) derivatives, which are important scaffolds in medicinal chemistry. atamanchemicals.com Furthermore, hydroxylammonium hydrogensulphate is employed in the synthesis of hydroxamic acids, a class of compounds with diverse biological activities. atamanchemicals.comatamanchemicals.com Many products containing oxime or substituted hydroxylamine groups are prepared using hydroxylammonium salts in organic solvents. google.com

In the agrochemical industry, derivatives of hydroxylammonium hydrogensulphate, such as oximes and hydroxamic acids, are used to produce a variety of pesticides, including insecticides, fungicides, and herbicides. wikipedia.orgatamanchemicals.com It serves as a starting material for some insecticides, herbicides, and growth regulators. wikipedia.org

Intermediates for Caprolactam and Nylon-6 Production

A significant industrial application of hydroxylammonium hydrogensulphate is its role as a vital raw material in the synthesis of caprolactam. atamanchemicals.comucm.es Caprolactam is the monomer used in the production of Nylon-6, a widely used polyamide thermoplastic. ucm.esresearchgate.net

| Reactant 1 | Reactant 2 | Product | Subsequent Product |

|---|---|---|---|

| Cyclohexanone (B45756) | Hydroxylammonium hydrogensulphate | Cyclohexanone oxime | Caprolactam (Nylon-6 monomer) |

Synthesis of Heterocyclic Compounds

Hydroxylammonium hydrogensulphate and its derivatives, particularly hydroxylamine-O-sulfonic acid (HOSA), are versatile reagents for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. researchgate.netmedwinpublishers.com These compounds are of great interest due to their presence in numerous natural products and pharmaceuticals.

Oxaziridines and Diaziridines

Hydroxylamine-O-sulfonic acid, which can be generated from hydroxylammonium hydrogensulphate, is used in the synthesis of oxaziridines and diaziridines. researchgate.netnih.gov Oxaziridines, three-membered rings containing oxygen, nitrogen, and carbon, can be formed from the reaction of hydroxylamine-O-sulfonic acid with ketones and sodium hydroxide. nih.gov They are also intermediates in the industrial production of hydrazine. wikipedia.org

Diaziridines, three-membered heterocyclic compounds with two nitrogen atoms and one carbon atom, can be synthesized from ketones by reaction with ammonia (B1221849) and hydroxylamine-O-sulfonic acid. researchgate.netnih.gov This reaction often exhibits sharp selectivity. researchgate.net The synthesis of diaziridines from carbonyl compounds, amines, and aminating reagents like HOSA is often pH-dependent. researchgate.net

Pyrroles and Isothiazoles

Hydroxylamine-O-sulfonic acid is utilized in the synthesis of isothiazoles. One method involves the reaction of enamino thiones with hydroxylamine-O-sulfonic acid, which can produce isothiazoles in high yields. medwinpublishers.comresearchgate.net

| Heterocycle Class | Starting Material Example | Reagent Derived from Hydroxylammonium hydrogensulphate | Key Reaction Type |

|---|---|---|---|

| Oxaziridines | Cyclohexanone | Hydroxylamine-O-sulfonic acid | Reaction with NaOH |

| Diaziridines | Ketones, Ammonia | Hydroxylamine-O-sulfonic acid | Condensation/Cyclization |

| Isothiazoles | Enamino thiones | Hydroxylamine-O-sulfonic acid | Ring formation |

| Benzisoxazoles | 2-hydroxy benzoyl derivatives | Hydroxylamine-O-sulfonic acid | Cyclization |

| Benzodiazepines | 2-aminobenzophenone | Hydroxylamine | Condensation/Cyclization |

Benzisoxazoles and Benzodiazepines

The synthesis of 1,2-benzisoxazoles can be achieved directly from 2-hydroxy benzoyl derivatives by refluxing with hydroxylamine-O-sulfonic acid. chim.it This method provides a route to this important heterocyclic scaffold found in various biologically active molecules. nih.gov

The synthesis of 1,4-benzodiazepines, a class of compounds with a wide range of therapeutic applications, can involve the use of hydroxylamine. nih.govresearchgate.net A common starting material is 2-aminobenzophenone, which can be treated with hydroxylamine as part of the synthetic route to form the benzodiazepine (B76468) core structure. researchgate.net

Imidazolinones and Related Derivatives

While direct synthesis of imidazolinones using hydroxylammonium hydrogensulphate is less commonly cited, the versatility of hydroxylamine derivatives in heterocyclic chemistry suggests potential applications. For instance, heterocyclic hydroxylamine-O-sulfonates serve as precursors to a variety of fused heterocyclic systems. researchgate.net

Polymerization Processes: Catalysis and Inhibition

Hydroxylammonium hydrogensulphate exhibits a dual role in the field of polymer science, functioning as both a catalyst and an inhibitor depending on the specific process requirements. atamanchemicals.commanavchem.com This adaptability makes it a valuable tool for controlling polymerization reactions.

As a catalyst, it can facilitate the initiation or propagation of polymer chains. atamanchemicals.comube.com Conversely, and more commonly, it is employed as a polymerization inhibitor or a "short-stopper" in copolymerization reactions. atamanchemicals.com In this capacity, it acts as a potent radical scavenger, effectively terminating radical polymerization reactions by neutralizing free radicals that drive the process. atamanchemicals.comatamanchemicals.comwikipedia.org This function is crucial for preventing premature or uncontrolled polymerization, ensuring the stability of monomers during storage and processing. chempoint.com Its use as a non-discoloring short-stopper is particularly advantageous in the synthesis of certain synthetic rubbers, where product purity and appearance are paramount. atamanchemicals.commanavchem.com

The compound's ability to act as a swelling agent is also noted in polymerization contexts. atamanchemicals.comatamanchemicals.com Furthermore, it is used for the purification of raw materials and compounds intended for polymer synthesis.

Table 1: Roles of Hydroxylammonium hydrogensulphate in Polymerization

| Role | Function | Mechanism/Application |

|---|---|---|

| Catalyst | Initiates or accelerates polymerization. | Used in specific polymerization processes to control reaction rates. atamanchemicals.comube.com |

| Inhibitor | Halts or slows polymerization. | Acts as a free radical scavenger, terminating chain reactions. manavchem.comwikipedia.org |

| Short-Stopper | Terminates polymerization at a desired point. | Used in synthetic rubber production to control polymer chain length and properties. manavchem.com |

| Purification Agent | Cleans raw materials. | Used for the purification of monomers and other compounds before polymerization. |

Utilization in Rubber Industry Formulations

In the rubber industry, hydroxylammonium hydrogensulphate is a key additive for both natural and synthetic rubber formulations. atamanchemicals.comgoogle.com It serves multiple functions, primarily as an antioxidant, a viscosity stabilizer, and a non-contaminating short-stopper for synthetic rubbers. atamanchemicals.comatamanchemicals.comube.comwikipedia.org

One of its critical roles is in preventing the storage hardening of natural rubber. researchgate.net Natural rubber contains non-rubber components like proteins and phospholipids (B1166683) that can promote network formation over time, leading to an increase in Mooney viscosity and gel content—a phenomenon known as storage hardening. researchgate.net Research has shown that the addition of hydroxylammonium hydrogensulphate effectively inhibits this process. researchgate.net It prevents the formation of these networks, thereby stabilizing the rubber's viscosity and ensuring consistent properties, which is a crucial requirement for industrial applications. researchgate.net

As an antioxidant, it protects natural rubber from degradation. atamanchemicals.comatamanchemicals.comwikipedia.org In the production of synthetic rubber, it is valued as a non-discoloring short-stopper, which halts the polymerization process without introducing unwanted color to the final product. manavchem.comube.com Additionally, it can act as a regulator during polymerization and a derivative is sometimes used as a vulcanizer. ube.comchemcess.com

Applications in Textile Chemistry

Hydroxylammonium hydrogensulphate is utilized in the textile industry for various finishing and dyeing processes. atamanchemicals.comwikipedia.orgatamanchemicals.com Its chemical properties allow it to function as a dye improver, a discoloration inhibitor, and a modifier for certain types of fibers. atamanchemicals.comube.com

The compound's selective reactivity with functional groups on textile fibers makes it particularly useful. ube.comatamanchemicals.com It is applied in dye formulations to enhance color and improve stabilization. atamanchemicals.com It also finds use in dye fixing and dye stripping processes. atamanchemicals.com As a discoloration inhibitor, it helps maintain the intended color of textiles. atamanchemicals.comube.com Furthermore, it is employed as a modifier for acrylic fibers and cellulose, altering their properties to meet specific performance criteria. atamanchemicals.comube.com

Metallurgical Processes: Surface Treatment and Extraction

In metallurgy, hydroxylammonium hydrogensulphate is used as a powerful reducing agent and complexing agent. atamanchemicals.comube.com These properties are leveraged for metal surface treatment, metal extraction, and the separation of metallic elements. atamanchemicals.comube.com

Its applications include:

Metal Extraction: It can reduce compounds of valuable metals like gold, silver, and mercury to their elemental forms, aiding in their recovery.

Metal Separation: It serves as a precipitant for separating specific metals from solutions. atamanchemicals.comube.com

Surface Treatment: It is used as a metal surface treatment agent and a rust proofer, likely due to its ability to reduce oxides on metal surfaces and form protective complexes. atamanchemicals.comube.com

Nuclear Industry Applications: Separation Processes

Hydroxylammonium hydrogensulphate (HAS) and the related compound hydroxylammonium nitrate (B79036) (HAN) have important applications as reducing agents in the nuclear industry, particularly in the reprocessing of spent nuclear fuel. osti.gov

Both HAS and HAN are used in the PUREX (Plutonium and Uranium Recovery by Extraction) process for plutonium extraction. osti.gov In this process, the compound's primary role is to reduce tetravalent plutonium (Pu(IV)) to trivalent plutonium (Pu(III)). osti.gov This change in oxidation state is crucial for separating plutonium from uranium. The compound is also utilized for the decontamination of equipment within nuclear facilities. osti.gov The concentrations of HAN and HAS used in the nuclear industry are typically low, which contrasts with their use in other fields. osti.gov

Emerging Applications in Energetic Materials (e.g., Hydroxylammonium Nitrate as Propellant)

A significant emerging application for hydroxylamine derivatives is in the field of energetic materials, specifically with hydroxylammonium nitrate (HAN) being developed as a "green" propellant for rockets and other propulsion systems. wikipedia.orghw.ac.ukbohrium.com HAN-based propellants are considered a less toxic and higher-performing alternative to the traditionally used, but carcinogenic, hydrazine. wikipedia.orgbohrium.comresearchgate.net

Key characteristics and applications of HAN as a propellant include:

High Performance: HAN-based propellants can offer significantly higher performance compared to hydrazine. wikipedia.org They possess a higher density and specific impulse. researchgate.net

Green Propellant: HAN is valued for its low toxicity, making it a more environmentally friendly and safer-to-handle option for space propulsion. bohrium.comresearchgate.net

Monopropellant Formulations: HAN is often used in aqueous solutions to form monopropellants, which decompose over a catalyst to produce thrust. wikipedia.org A notable example is the AF-M315E blend, which was used in NASA's Green Propellant Infusion Mission. wikipedia.org

Solid Propellants: HAN is also investigated as an oxidizer in solid propellants, often combined with binders like glycidyl (B131873) azide (B81097) polymer (GAP) or hydroxyl-terminated polybutadiene (B167195) (HTPB). wikipedia.org It is also a component in electric solid propellants (ESPs), which ignite only when an electric current is applied.

Gun Propellants: High concentrations of HAN (around 13M) are being explored by the U.S. Army for use as a liquid gun propellant, such as the formulation known as XM46. osti.gov

Table 2: Comparison of HAN-Based Propellant (AF-M315E) vs. Hydrazine

| Property | AF-M315E (HAN-based) | Hydrazine |

|---|---|---|

| Toxicity | Low, "Green" Propellant bohrium.comresearchgate.net | High, Carcinogenic wikipedia.org |

| Performance | ~50% higher performance for a given tank size wikipedia.org | Standard baseline |

| Specific Impulse | ~257 s wikipedia.org | Lower |

| Freezing Point | Lower researchgate.net | Higher |

Analytical Chemistry Methodologies Involving Hydroxylammonium Hydrogensulphate

Reagent for Purification and Detection

Hydroxylamine (B1172632) hydrogensulphate serves as a crucial reagent for the purification of certain organic compounds and the detection of specific ions and molecules. atamanchemicals.com

Purification of Aldehydes and Ketones

Hydroxylamine hydrogensulphate is widely used in the purification of aldehydes and ketones. atamanchemicals.comatamanchemicals.com This application leverages the reaction of hydroxylamine with the carbonyl group of aldehydes and ketones to form oximes. atamanchemicals.com These oxime derivatives are typically crystalline solids and can be readily separated from other components of a mixture.

The purification process generally involves the following steps:

Reaction of the crude aldehyde or ketone mixture with an aqueous solution of hydroxylamine hydrogensulphate.

Separation of the resulting oxime precipitate.

Hydrolysis of the purified oxime, often by treatment with a dilute mineral acid, to regenerate the pure aldehyde or ketone. ncert.nic.in

This method is particularly effective for separating aldehydes from mixtures, as the equilibrium for oxime formation lies further to the right for aldehydes than for ketones due to steric and electronic factors. ncert.nic.in

A common method for preparing hydroxylamine hydrogensulphate involves the reaction of methyl ethyl ketone with sulfuric acid and ammonia (B1221849) to form methyl ethyl ketone oxime. This oxime is then hydrolyzed with sulfuric acid to yield hydroxylamine hydrogensulphate and regenerate methyl ethyl ketone. atamanchemicals.com

Table 1: Purification of Aldehydes and Ketones using Hydroxylamine Hydrogensulphate

| Carbonyl Compound | Reagent | Product | Purpose |

|---|---|---|---|

| Aldehydes | Hydroxylamine hydrogensulphate | Aldoxime | Separation and Purification |

Detection of Specific Inorganic and Organic Species (e.g., Mercury, Silver, Formaldehyde)

Hydroxylamine hydrogensulphate also functions as a reagent for the detection of certain inorganic and organic species. atamanchemicals.com Its reducing properties are utilized in the detection of metal ions like mercury and silver. atamanchemicals.com It can reduce these metal ions from their higher oxidation states to their elemental forms, which can then be identified. atamanchemicals.com

In the case of formaldehyde (B43269) detection, hydroxylamine reacts with formaldehyde to form formaldoxime. researchgate.net The subsequent reaction of the released hydrogen ions can be monitored, for example, by biamperometric titration, providing a sensitive method for formaldehyde quantification. researchgate.net Research has demonstrated a detection limit of 4 x 10-6 mol dm-3 for formaldehyde using this principle. researchgate.net

Quantitative Determination Techniques

Hydroxylamine hydrogensulphate plays a significant role in several quantitative analytical methods, including spectrophotometry and potentiometry.

Spectrophotometric Methods for Perchlorate (B79767) Analysis

Hydroxylamine hydrogensulphate can be used in the quantitative determination of perchlorate in biological fluids through spectrophotometric methods. atamanchemicals.com While direct spectrophotometric methods for perchlorate exist, they often suffer from interferences. researchgate.net More advanced methods, such as ion chromatography coupled with mass spectrometry (IC-MS), are often preferred for their higher sensitivity and selectivity. nih.govamericanlaboratory.com EPA Method 314.0, for instance, utilizes ion chromatography for perchlorate determination in drinking water. epa.gov

Potentiometric Methods: Ammonia Ion-Selective Electrode Applications

A significant application of hydroxylamine hydrogensulphate in analytical chemistry is in methods utilizing ammonia ion-selective electrodes (ISEs). nemi.govnemi.gov These electrodes are used to determine the concentration of ammonia in various samples, including water and wastewater. nemi.govmetrohm.com

The underlying principle involves converting ammonium (B1175870) ions (NH₄⁺) in the sample to ammonia gas (NH₃) by raising the pH to above 11. nemi.govnrc.gov This ammonia gas then diffuses across a gas-permeable membrane in the electrode, altering the pH of the internal filling solution. nemi.govnemi.gov This pH change is measured by an internal pH electrode and is proportional to the ammonia concentration in the sample. nemi.gov

A study on the determination of ammonium sulfate (B86663) in hydroxylamine sulfate using an ammonia ISE demonstrated the ease of operation, low cost, and lack of pollution of this method. researchgate.net The study reported recoveries of 96.67% and 96.00% for known concentrations of ammonia. researchgate.net

Table 2: Key Parameters for Ammonia Determination using Ion-Selective Electrode

| Parameter | Description | Reference |

|---|---|---|

| Principle | Conversion of NH₄⁺ to NH₃ gas at high pH, which diffuses across a membrane and is detected by a pH electrode. | nemi.govnemi.gov |

| Applicable Range | 0.03 to 1400 mg NH₃-N/L | nemi.gov |

| Interferences | Volatile amines, mercury, and silver. | nemi.gov |

| Sample Preservation | Acidification to pH < 2 with H₂SO₄ and storage at 4°C. | nemi.gov |

Role in Electrochemical Analysis

Hydroxylamine and its salts, including hydroxylamine hydrogensulphate, are electrochemically active and are studied and utilized in various electrochemical analyses. researchgate.netnih.govresearchgate.net The electrochemical behavior of hydroxylamine is complex and is influenced by the electrode material and the composition of the electrolyte solution. researchgate.net

Studies using cyclic voltammetry, differential electrochemical mass spectrometry (DEMS), and in-situ FTIR have shown that the electro-oxidation of hydroxylamine on a polycrystalline platinum electrode in acidic media is influenced by the adsorption of reaction products. researchgate.net Nitric oxide (NO) has been identified as a key intermediate in this process. researchgate.net

The electro-oxidation of hydroxylamine is also the basis for the development of electrochemical sensors for its detection. nih.govresearchgate.net These sensors often utilize modified electrodes to enhance sensitivity and selectivity. nih.gov For example, a carbon paste electrode modified with carbon nanotubes and a ferrocene (B1249389) derivative has been used for the simultaneous determination of hydroxylamine and phenol. nih.gov

Theoretical and Computational Investigations of Hydroxylammonium Hydrogensulphate Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic properties and predict the reactivity of molecules. For the hydroxylammonium hydrogensulphate system, these calculations focus on the constituent ions: the hydroxylammonium cation ([NH₃OH]⁺) and the hydrogensulphate anion (HSO₄⁻).

The electronic structure of the hydroxylammonium cation is a key determinant of its reactivity. The nitrogen atom in hydroxylamine (B1172632) is sp³ hybridized and contains a lone pair of electrons, which can be donated to an electron-deficient species, making it a Lewis base. atamanchemicals.com Upon protonation to form the hydroxylammonium cation, the geometry around the nitrogen atom remains tetrahedral. atamanchemicals.com

Theoretical calculations on various hydroxylammonium salts have shown that strong intermolecular hydrogen bonds are a dominant feature, significantly influencing the properties of these materials. acs.org The electrostatic potential (ESP) of the hydroxylammonium cation shows a region of positive potential around the hydrogen atoms of the ammonium (B1175870) and hydroxyl groups, making them potent hydrogen bond donors. The Mulliken charge of the hydroxylammonium cation in energetic ionic salts has been observed to vary, suggesting a degree of charge delocalization and covalent character in the ionic bonding. acs.org

The electronic structure of protonated hydroxylamine has been a subject of interest. Depending on which atom is protonated (nitrogen or oxygen), different isomers can be formed. Computational studies help in determining the relative stabilities of these isomers. The N-protonated form, hydroxylammonium, is generally considered the more stable and prevalent species in acidic conditions.

The following table summarizes key electronic properties of the hydroxylammonium cation based on computational studies of related systems.

Table 1: Calculated Electronic Properties of the Hydroxylammonium Cation in Various Environments

| Property | Value/Observation | Computational Method | Reference System |

|---|---|---|---|

| Mulliken Charge on [NH₃OH]⁺ | 0.164 to 0.438 e | DFT | Energetic Ionic Salts |

| Hybridization of Nitrogen | sp³ | N/A | Hydroxylamine |

| Molecular Geometry at Nitrogen | Tetrahedral | N/A | Hydroxylamine |

| Dominant Intermolecular Interaction | Hydrogen Bonding | Ab initio, QTAIM | Energetic Ionic Salts |

Reaction Mechanism Predictions and Validation

Computational methods are invaluable for predicting and validating reaction mechanisms that are difficult to probe experimentally. For systems involving hydroxylammonium, these studies often focus on decomposition pathways. The thermal decomposition of hydroxylamine and its salts is a complex process involving multiple elementary steps.

A detailed kinetic model for the thermal decomposition of hydroxylamine has been developed, with onset temperatures for thermal decomposition observed in the range of 143–198 °C. sci-hub.se For hydroxylammonium nitrate (B79036), another energetic salt, computational studies combined with experimental data have been used to understand its thermal and catalytic decomposition. researchgate.net These studies suggest that the catalyst can lower the decomposition temperature by increasing the rate of molecular collisions in the initial decomposition steps. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time evolution of a system of atoms and molecules, offering a detailed picture of dynamic processes such as intermolecular interactions and diffusion.

MD simulations of hydroxylammonium-based ionic liquids have revealed the critical role of hydrogen bonding in determining the structure and properties of these fluids. researchgate.net The hydroxyl group on the cation enhances cation-anion interactions through hydrogen bonding. researchgate.net This leads to a well-organized, complex hydrogen-bond network. researchgate.net

In simulations of various hydroxylammonium ionic liquids, radial distribution functions (RDFs) between the functional groups of the cations and anions have been used to analyze the structural arrangement. nih.gov These studies show that the anions tend to occupy the space around the hydrogen atoms of the ammonium group of the cation. nih.gov The coordination numbers, which represent the average number of nearest neighbors, have been found to decrease with increasing bulkiness of the cation due to steric hindrance. nih.gov

The strength of these intermolecular interactions, particularly hydrogen bonds, is a key factor in the physical properties of hydroxylammonium salts. acs.org Theoretical calculations have shown that stronger intermolecular hydrogen bonds can lead to more compact crystal packing. acs.org

The following table highlights key findings from MD simulations on intermolecular interactions in hydroxylammonium-based systems.

Table 2: Insights into Intermolecular Interactions from Molecular Dynamics Simulations of Hydroxylammonium-Based Ionic Liquids

| Finding | Simulation Detail | Implication for Hydroxylammonium Hydrogensulphate |

|---|---|---|

| Dominant Interaction | Strong hydrogen bonding between cation and anion. | The hydrogensulphate anion would act as a hydrogen bond acceptor from the -NH₃⁺ and -OH groups of the cation. |

| Structural Arrangement | Anions are preferentially located around the ammonium hydrogens of the cation. | A structured local environment is expected, with the hydrogensulphate anion positioned to maximize hydrogen bonding. |

| Effect of Cation Structure | Increased bulkiness of the cation leads to lower coordination numbers. | The relatively small size of the hydroxylammonium cation would allow for efficient packing and strong interactions. |

| Hydrogen Bond Network | Formation of a complex and extensive hydrogen-bond network. | This network would significantly influence the viscosity and transport properties of molten or dissolved hydroxylammonium hydrogensulphate. |

Diffusion Phenomena in Solutions and Ionic Liquids

The transport properties of ions in solution, such as their diffusion coefficients, can be effectively studied using MD simulations. The diffusion of ions is directly related to the viscosity of the medium and the strength of the intermolecular interactions.

Simulations of hydroxylammonium-based ionic liquids have shown that the addition of hydroxyl groups to the cation tends to slow down the dynamics of the system. nih.gov This is attributed to the increased hydrogen bonding, which restricts the movement of the ions. Consequently, the diffusion coefficients of ions in hydroxylammonium-based ionic liquids are influenced by the number of hydroxyl groups on the cation. nih.gov For instance, a tris-(2-hydroxyethyl) ammonium cation exhibits lower diffusion than less substituted counterparts due to its higher molecular weight and greater number of hydroxyl groups. nih.gov

Diffusion coefficients can be calculated from MD simulations by analyzing the mean squared displacement (MSD) of the ions over time or from the velocity autocorrelation function (VACF). nih.govnih.gov These calculated diffusion coefficients can then be used to estimate other transport properties, such as ionic conductivity. nih.gov

The following table presents a summary of findings related to diffusion in hydroxylammonium-based ionic liquids from MD simulations.

Table 3: Diffusion Characteristics of Ions in Hydroxylammonium-Based Ionic Liquids from Molecular Dynamics Simulations

| Observation | Method of Calculation | Relevance to Hydroxylammonium Hydrogensulphate |

|---|---|---|

| Effect of Hydroxyl Groups | Slower dynamics (lower diffusion) with the presence of hydroxyl groups. | The hydroxyl group on the hydroxylammonium cation is expected to decrease its diffusion coefficient compared to a non-hydroxylated ammonium ion. |

| Calculation of Diffusion Coefficient | From Mean Squared Displacement (MSD) and Velocity Autocorrelation Function (VACF). | These computational techniques can be applied to predict the diffusion coefficient of hydroxylammonium and hydrogensulphate ions in various media. |

| Relationship with Bulk Properties | Diffusion coefficients are inversely related to the viscosity, which is increased by strong hydrogen bonding. | The strong hydrogen bonding in hydroxylammonium hydrogensulphate would likely result in relatively low diffusion coefficients in the molten state or concentrated solutions. |

Thermodynamic and Kinetic Parameter Determination for Reactions

Computational chemistry offers methods for determining thermodynamic and kinetic parameters of reactions, which are crucial for understanding and predicting chemical behavior.

For the thermal decomposition of hydroxylamine solutions, a detailed kinetic model has been established, providing safety parameters and kinetic data. sci-hub.se For example, the activation energy for the decomposition of a 30% aqueous solution of hydroxylamine has been measured at approximately 73 kJ mol⁻¹. sci-hub.se The heat of reaction can also be estimated from experimental data combined with calculations. sci-hub.se

While specific computationally determined thermodynamic and kinetic parameters for hydroxylammonium hydrogensulphate are scarce in the literature, the methodologies for their determination are well-established. Thermodynamic properties such as enthalpy of formation, heat capacity, and entropy can be calculated using quantum chemical methods. ras.ru These data are essential for predicting the equilibrium of reactions.

Kinetic parameters, such as activation energies and pre-exponential factors, can be determined by mapping the potential energy surface of a reaction and identifying the transition states. For instance, in the pyrolysis of hexamethyldisiloxane, the activation energy and pre-exponential factor for the reaction rate constants were obtained from ReaxFF MD simulations and validated by DFT calculations and experimental data. researchgate.net These computational approaches are applicable to the study of the decomposition and other reactions of hydroxylammonium hydrogensulphate, providing valuable data for safety assessments and reaction modeling.

The following table provides examples of thermodynamic and kinetic parameters for related hydroxylamine systems, indicating the type of data that could be computationally determined for hydroxylammonium hydrogensulphate.

Table 4: Examples of Thermodynamic and Kinetic Parameters for Hydroxylamine Systems

| Parameter | Value | System | Method |

|---|---|---|---|

| Onset of Thermal Decomposition | 143–198 °C | Aqueous Hydroxylamine Solutions | Experimental (Adiabatic Calorimetry) |

| Activation Energy (Decomposition) | ~73 kJ mol⁻¹ | 30% Aqueous Hydroxylamine | Experimental/Kinetic Modeling |

Enthalpy, Entropy, and Gibbs Free Energy of Hydrolysis Reactions

The thermodynamic parameters for the hydrolysis of cyclohexanone (B45756) oxime in the presence of sulfuric acid to produce hydroxylamine sulfate (B86663) and cyclohexanone have been determined. This acid-catalyzed hydrolysis reaction represents a key equilibrium process involving the formation of hydroxylammonium sulfate. The reaction is endothermic, indicating that higher temperatures favor the synthesis of hydroxylamine sulfate.

Detailed thermodynamic values for this equilibrium are provided in the table below. The positive enthalpy change (ΔH) confirms the endothermic nature of the reaction. The Gibbs free energy change (ΔG), while positive, decreases with increasing temperature, suggesting that the reaction becomes more favorable at higher temperatures.

Activation Parameters and Transition State Modeling

Detailed activation parameters and transition state models specifically for the hydrolysis of hydroxylammonium hydrogensulphate are not extensively available in the surveyed literature. However, computational studies on the thermal decomposition of the parent molecule, hydroxylamine (NH₂OH), provide insights into relevant activation barriers.